molecular formula C13H15N3O2 B13895384 N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide CAS No. 36725-27-6

N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide

Cat. No.: B13895384
CAS No.: 36725-27-6
M. Wt: 245.28 g/mol
InChI Key: GDZXNMWZXLDEKG-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide is an acetamide derivative featuring a pyridazine ring substituted with a methyl group and a ketone oxygen at positions 4 and 6, respectively.

Properties

IUPAC Name

N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZXNMWZXLDEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154920
Record name N-[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36725-27-6
Record name N-[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36725-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide typically follows these key steps:

  • Construction of the 4,5-dihydropyridazin-3-one core.
  • Introduction of the 4-methyl substituent and 6-oxo group.
  • Attachment of the 4-phenyl ring.
  • Formation of the acetamide moiety on the phenyl ring.

These steps are often achieved through condensation reactions, alkylation, hydrolysis, and amidation sequences.

Detailed Synthetic Routes

Pyridazinone Core Formation

The pyridazinone ring is commonly synthesized by condensation of γ-keto esters with hydrazine hydrate, yielding dihydropyridazinones. For example, condensation of a γ-keto ester intermediate with hydrazine hydrate produces the intermediate dihydropyridazinone, which serves as the scaffold for further modifications.

Functionalization at C-4 and C-6 Positions
  • C-4 Methylation: The 4-methyl group is introduced via alkylation reactions using methylating agents such as iodomethane or methyl bromide in the presence of a base like potassium carbonate (K2CO3) in anhydrous solvents (e.g., DMF or acetonitrile).

  • C-6 Oxo Group: The 6-oxo functionality is inherent to the pyridazinone ring and is retained throughout the synthesis. In some cases, oxidation steps using selenium dioxide or other oxidizing agents are employed to ensure the keto group is present.

Attachment of the 4-Phenyl Group

The 4-position on the pyridazinone ring is substituted with a phenyl group through Knoevenagel condensation with aromatic aldehydes in the presence of potassium hydroxide (KOH). This step is critical for installing the aromatic moiety that will later be functionalized with the acetamide group.

Formation of the N-Phenylacetamide Moiety

The acetamide group attached to the phenyl ring is typically introduced via reaction of the appropriate amine with chloroacetyl chloride to form 2-chloro-N-substituted phenylacetamides. These intermediates are then alkylated with the pyridazinone derivatives under basic conditions (e.g., with K2CO3 in acetone or DMF) to yield the final amide-linked compounds.

Representative Synthetic Procedure

A representative synthesis based on literature involves:

  • Preparation of 2-chloro-N-(4-aminophenyl)acetamide:

    • Chloroacetyl chloride (0.06 mol) is added dropwise to a mixture of 4-aminophenylamine (0.05 mol) and K2CO3 (0.06 mol) in acetone (50 mL) at room temperature.
    • The mixture is refluxed for 4-5 hours, cooled, and poured into ice water to precipitate the product.
    • The solid is filtered, washed, and dried under vacuum.
  • Synthesis of the pyridazinone intermediate:

    • γ-Keto ester is condensed with hydrazine hydrate in ethanol under reflux to form the dihydropyridazinone core.
    • Alkylation with methyl iodide in the presence of K2CO3 in DMF introduces the 4-methyl group.
  • Coupling reaction:

    • The pyridazinone intermediate is reacted with 2-chloro-N-(4-aminophenyl)acetamide in dry DMF with K2CO3 at room temperature for 8-10 hours.
    • The mixture is poured onto crushed ice, acidified with dilute acetic acid, and the precipitate is filtered, washed, and recrystallized from methanol to yield the final compound.

Data Tables and Characterization

Step Reagents/Conditions Yield (%) Key Observations Reference
Formation of 2-chloro-N-(4-aminophenyl)acetamide Chloroacetyl chloride, K2CO3, acetone, reflux 4-5 h 85-90 Solid precipitate, purified by filtration
Pyridazinone core synthesis γ-Keto ester, hydrazine hydrate, EtOH, reflux 70-80 Formation of dihydropyridazinone confirmed by NMR
4-Methylation of pyridazinone Methyl iodide, K2CO3, DMF, reflux 2-3 h 75-85 Alkylation confirmed by 1H NMR methyl singlet
Coupling with acetamide 2-chloro-N-(4-aminophenyl)acetamide, K2CO3, DMF, RT 8-10 h 65-75 Final product purified by recrystallization

Spectroscopic Data (Example for Final Compound)

  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1600 cm⁻¹ (aromatic C=C)
  • 1H NMR (DMSO-d6): δ 2.3 (s, 3H, CH3), 7.0-7.8 (m, aromatic protons), 9.5 (s, NH)
  • 13C NMR: Signals consistent with pyridazinone carbonyl, aromatic carbons, and methyl group
  • MS (ESI): Molecular ion peak consistent with molecular weight of the compound.

Summary of Key Research Findings

  • The pyridazinone scaffold is efficiently synthesized via condensation of γ-keto esters with hydrazine hydrate.
  • Functionalization at the 4-position with a methyl group and at the 6-position with a keto group is well-established through alkylation and oxidation steps.
  • The phenylacetamide moiety is introduced via alkylation of the pyridazinone intermediate with 2-chloro-N-substituted phenylacetamides.
  • The overall synthetic route provides good yields and purity, with final products confirmed by standard spectroscopic techniques.
  • Variations in aldehyde substituents and amide groups allow for structural diversity in related compounds.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

Preliminary studies suggest that N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide may possess potential therapeutic properties, particularly in modulating enzyme interactions and influencing cellular processes. Its structure suggests interactions with specific biological targets, though detailed mechanisms require further investigation. Interaction studies focus on its ability to bind with specific enzymes or receptors, which can provide insights into its potential therapeutic effects and guide further research into its mechanisms of action. The compound's interactions may influence signaling pathways or metabolic processes within biological systems.

Structural Comparison

Several compounds share structural similarities with this compound. The table below highlights a few examples:

Compound NameStructure HighlightsUnique Features
3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acidContains a tetrahydropyridazine coreDifferent functional groups lead to varied biological activities
N-[6-(4-butanoyl-5-methyl-pyrazolyl)pyridazin]-5-chloroFeatures pyrazole instead of pyridazineExhibits distinct pharmacological profiles
N-(3-(6-Oxo-tetrahydropyridazin))phenylacetamideSimilar acetamide linkageVaries in substituents affecting reactivity

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antiviral activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide (CAS 6630-10-0), a structurally related acetamide derivative with a sulfonyl chloride substituent (). Key differences include:

Attribute N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide
Core Structure Pyridazine ring with methyl and oxo groups Benzenesulfonyl group with chloro substituent
Molecular Formula C₁₃H₁₅N₃O₂ (estimated) C₁₄H₁₂ClNO₃S
Hydrogen Bond Acceptors 4 (pyridazine N, acetamide O, ketone O) 3 (sulfonyl O, acetamide O)
Hydrogen Bond Donors 1 (acetamide NH) 1 (acetamide NH)
Key Functional Groups Pyridazine, acetamide, ketone Sulfonyl chloride, acetamide

The pyridazine ring in the target compound introduces additional nitrogen-based hydrogen-bond acceptors, which may enhance solubility and crystallinity compared to the sulfonyl group in the analog .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns significantly influence physicochemical properties. Using graph set analysis (), the pyridazine ring’s nitrogen atoms likely participate in D(2) (donor-acceptor) or R₂²(8) (ring) motifs, promoting layered crystal packing. In contrast, the sulfonyl group in N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide may form C(4) chains via sulfonyl-oxygen interactions, leading to denser packing and higher melting points .

Crystallographic data for such compounds are typically resolved using programs like SHELXL (), which refine small-molecule structures by optimizing bond lengths and angles. For example, the pyridazine ring’s bond lengths (C-N ~1.32 Å, C=O ~1.23 Å) would differ from sulfonyl group metrics (S=O ~1.43 Å) .

Research Findings and Data Gaps

  • Enhanced hydrogen-bonding capacity in pyridazine derivatives.
  • Trade-offs between bioactivity (pyridazine) and stability (sulfonyl).

Further studies using SHELX-based crystallography and graph set analysis are recommended to validate these hypotheses .

Biological Activity

N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13_{13}H15_{15}N3_3O2_2 and a molecular weight of approximately 245.277 g/mol. Its structure features an acetamide group linked to a phenyl ring that is further substituted with a pyridazinone derivative. This configuration is crucial for its biological activity, as it potentially allows for interactions with various biological targets.

Preliminary studies indicate that this compound may modulate enzyme interactions and influence cellular processes. The specific mechanisms through which it exerts these effects are still under investigation, but its structural characteristics suggest it could engage with specific receptors or enzymes involved in critical signaling pathways.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. It has been observed to exhibit activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its efficacy:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16.69
Escherichia coli23.15
Bacillus subtilis8.33
Pseudomonas aeruginosa137.43

These results suggest that the compound could serve as a potential lead in developing new antibacterial agents, particularly against resistant strains.

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of this compound on cancer cell lines. Initial findings indicate that the compound may inhibit cell proliferation in certain types of cancer cells, although further detailed studies are required to elucidate its full potential and mechanism of action.

Case Studies and Research Findings

Recent literature provides insights into the biological activity of similar compounds and their derivatives:

  • Pyrrole Derivatives : A study on pyrrole benzamide derivatives revealed potent antibacterial activity with MIC values as low as 3.125 µg/mL against S. aureus, indicating that structural modifications can significantly enhance biological activity .
  • Alkaloids : Another investigation into monomeric alkaloids demonstrated that structural variations could lead to diverse antibacterial and antifungal activities, underscoring the importance of chemical structure in determining biological efficacy .
  • Synthesis and Optimization : Research focusing on the synthesis of various analogues has shown promising results in enhancing biological activity through strategic modifications to the core structure .

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